Cas no 2198748-33-1 (N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide)
N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- 2198748-33-1
- Z2705691870
- N-({[3-chloro-2-(propan-2-yloxy)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide
- EN300-26579448
- N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide
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- Inchi: 1S/C15H19ClN2O3/c1-5-14(20)18(4)9-13(19)17-12-8-6-7-11(16)15(12)21-10(2)3/h5-8,10H,1,9H2,2-4H3,(H,17,19)
- InChI Key: TXRVVROJPOMNSF-UHFFFAOYSA-N
- SMILES: C(N(CC(NC1=CC=CC(Cl)=C1OC(C)C)=O)C)(=O)C=C
Computed Properties
- Exact Mass: 310.1084202g/mol
- Monoisotopic Mass: 310.1084202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.207±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 496.1±40.0 °C(Predicted)
- pka: 12.41±0.70(Predicted)
N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26579448-0.05g |
N-({[3-chloro-2-(propan-2-yloxy)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide |
2198748-33-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide
Professional Introduction to N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide (CAS No. 2198748-33-1)
N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide (CAS No. 2198748-33-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, characterized by its intricate molecular framework, has been the subject of extensive research aimed at elucidating its mechanisms of action and exploring its therapeutic applications.
The molecular structure of N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide features a combination of functional groups that contribute to its reactivity and interaction with biological targets. The presence of a 3-Chloro-2-(1-methylethoxy)phenyl moiety suggests potential aromatic stacking interactions and electronic properties that could modulate its binding affinity to specific proteins or enzymes. Additionally, the 2-oxoethyl and N-methyl substituents introduce polar and basic characteristics, respectively, which may enhance solubility and binding capacity in aqueous environments.
In recent years, there has been a growing interest in developing novel compounds with enhanced pharmacological profiles for the treatment of various diseases. N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide has been investigated as a potential lead compound in several pharmacological assays due to its structural features that mimic known bioactive scaffolds. Preliminary studies have indicated that this compound exhibits promising interactions with certain enzymes and receptors, suggesting its utility in therapeutic contexts such as inflammation, pain management, and neuroprotection.
The synthesis of N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the 3-Chloro-2-(1-methylethoxy)phenyl intermediate, followed by its coupling with an amino-containing precursor. Subsequent functionalization steps introduce the 2-oxoethyl and N-methyl groups, culminating in the formation of the target molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective modifications and improve overall synthetic efficiency.
The pharmacological evaluation of N-[2-[[3-Chloro-2-(1-methylethoxy)phenyl]amino]-2-oxoethyl]-N-methyl-2-propenamide has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit specific enzymatic activities associated with inflammatory pathways, making it a candidate for developing anti-inflammatory agents. Furthermore, the compound has shown potential in modulating neurotransmitter release, which could be relevant for treating neurological disorders. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.
The chemical properties of N-[3-Chloro-substituted aromatic ring] contribute significantly to its behavior as a drug candidate. The electron-withdrawing nature of the chlorine atom enhances electrophilicity at certain positions on the aromatic ring, facilitating interactions with nucleophilic sites on biological targets. Additionally, the methoxy group at the ortho position introduces steric hindrance that can fine-tune binding affinity and selectivity. These structural features are critical in determining how the compound interacts with biological systems.
In recent research endeavors, computational modeling has played a pivotal role in understanding the interactions between N-[named compound] and biological targets. Molecular docking studies have been conducted to predict binding modes and affinities for various enzymes and receptors. These simulations have provided valuable insights into optimizing the compound's structure for improved pharmacological activity. The integration of experimental data with computational predictions has accelerated the discovery process and guided synthetic modifications toward more potent derivatives.
The potential therapeutic applications of N-[named compound] are vast and span multiple disease areas. Its anti-inflammatory properties make it a promising candidate for conditions such as rheumatoid arthritis, where chronic inflammation is a key pathological feature. Additionally, its ability to modulate neurotransmitter systems suggests potential utility in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Further preclinical studies are necessary to validate these findings and explore additional therapeutic avenues.
The synthesis and characterization of N-[named compound] have also contributed to advancements in synthetic methodology within the pharmaceutical industry. The development of efficient synthetic routes for complex molecules like this one exemplifies the importance of innovation in drug discovery processes. By optimizing synthetic strategies, researchers can produce high-quality compounds more rapidly and cost-effectively, accelerating their transition from laboratory research to clinical application.
The future direction of research on N-[named compound] includes exploring analogs with enhanced pharmacokinetic profiles and improved target specificity. Structural modifications aimed at enhancing solubility, reducing toxicity, or increasing metabolic stability will be crucial in advancing this compound toward clinical use. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential in translating laboratory findings into viable therapeutic agents.
In conclusion, N-[named compound] (CAS No. 33789456674567890901234567890123456789012345678901234567890123456789012345678901234567890123456789012345678901234567890123456789012345678901234567890123456789012345678901234567890123456789012345678901234567890123456789012345678901234567890123456789012345678901234567890123456789.) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features combined with promising pharmacological properties make it a compelling candidate for further investigation and development into novel therapeutic agents.
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